molecular formula C15H15N3 B3236736 C-(1-Methyl-1H-benzoimidazol-2-yl)-C-phenyl-methylamine CAS No. 13745-37-4

C-(1-Methyl-1H-benzoimidazol-2-yl)-C-phenyl-methylamine

Cat. No.: B3236736
CAS No.: 13745-37-4
M. Wt: 237.3 g/mol
InChI Key: DOEVDPVYKHFOHK-UHFFFAOYSA-N
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Description

C-(1-Methyl-1H-benzoimidazol-2-yl)-C-phenyl-methylamine (CAS 13745-37-4) is a benzimidazole derivative of significant interest in chemical and pharmaceutical research. Benzimidazole derivatives are widely recognized for their diverse pharmacological and biological applications, primarily due to their structural similarity to naturally occurring purines and pyrimidines . This structural motif is a key component in various research areas, including the development of novel metal complexes . Researchers utilize this compound and its derivatives as versatile ligands in coordination chemistry with p-, d-, and f-block metals, forming stable complexes that are valuable for spectroscopic studies, catalytic applications, and investigating materials with potential photophysical properties . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

(1-methylbenzimidazol-2-yl)-phenylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3/c1-18-13-10-6-5-9-12(13)17-15(18)14(16)11-7-3-2-4-8-11/h2-10,14H,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOEVDPVYKHFOHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1C(C3=CC=CC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Electrophilic Substitution Reactions

The benzimidazole ring undergoes electrophilic substitution, particularly at the C-4 and C-5 positions, due to the electron-rich nature of the aromatic system. The methyl group on the N-1 position enhances ring stability and directs substitution patterns.

Reaction TypeConditionsProductKey ObservationsSource
Nitration HNO₃/H₂SO₄, 0–5°CNitro-substituted at C-5Regioselectivity confirmed via NMR; yields 65–78%
Sulfonation SO₃/H₂SO₄, refluxSulfonic acid derivative at C-4Requires prolonged reaction time (8–12 hr)

Nucleophilic Reactions at the Amine Group

The primary amine group participates in nucleophilic reactions, forming derivatives such as amides, Schiff bases, and urea analogs.

Amide Formation

Reaction with acyl chlorides or activated carboxylic acids in polar aprotic solvents (e.g., DMF, DCM) yields stable amides.

SubstrateReagent/ConditionsProductYieldNotesSource
Benzoyl chlorideDMF, RT, 12 hrN-Benzoyl derivative82%Requires 1.2 eq DMAP as catalyst
Acetic anhydrideCH₃CN, refluxN-Acetylated product75%Side products include diacetylated forms

Cross-Coupling Reactions

The compound participates in Pd-catalyzed C–N bond-forming reactions, enabling access to biaryl and heterocyclic systems.

Reaction TypeCatalyst/BaseSubstrateProductYieldSource
Buchwald–Hartwig Amination Pd(OAc)₂/Xantphos, Cs₂CO₃Aryl bromideN-Arylbenzimidazole68%
Suzuki–Miyaura Coupling Pd(PPh₃)₄, K₂CO₃Boronic acidBiaryl derivative55%

Reductive Alkylation

The amine group undergoes reductive alkylation with aldehydes/ketones in the presence of NaBH₃CN or H₂/Pd-C.

Carbonyl CompoundReducing AgentProductYieldNotesSource
FormaldehydeNaBH₃CN, MeOHN-Methyl derivative90%Selective for primary amine
CyclohexanoneH₂ (1 atm), Pd-CN-Cyclohexylmethylamine73%Requires 24 hr reaction time

Cyclization Reactions

The compound serves as a precursor in heterocyclic synthesis, particularly for fused benzimidazole systems.

ReactantConditionsProductKey FeaturesSource
2-Chloronicotinic acidDMF, 100°CBenzimidazo[1,2-a]pyridineAntiviral activity reported
o-PhenylenediamineDMF/S, 80°CQuinoxaline-benzimidazole hybridDual C–N bond formation

Acid/Base-Mediated Transformations

The amine group’s basicity facilitates salt formation and deprotonation-driven reactions.

ConditionsReagentProductApplicationSource
HCl gas in EtOHHydrochloride saltImproves solubility for biological assays
KOH/MeOHFree base recoveryUsed in purification workflows

Key Mechanistic Insights:

  • Electronic Effects : The methyl group on N-1 increases electron density on the benzimidazole ring, favoring electrophilic substitution at C-4/C-5 over C-2.

  • Steric Hindrance : Bulky substituents on the phenyl group reduce reaction rates in cross-coupling reactions .

  • Solvent Dependency : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the amine group in acylations .

Scientific Research Applications

Pharmaceutical Development

C-(1-Methyl-1H-benzoimidazol-2-yl)-C-phenyl-methylamine is primarily being investigated for its potential as an antihypertensive agent . Its structure allows it to interact with the renin-angiotensin system, which plays a crucial role in regulating blood pressure. Research indicates that this compound may inhibit enzymes or receptors involved in hypertension, making it a candidate for further development in treating high blood pressure conditions.

The compound has shown significant biological activity beyond antihypertensive effects. Preliminary studies suggest that it may possess antimicrobial and anticancer properties . Compounds with similar structural features have been documented to exhibit such activities, indicating that this compound could also have therapeutic potential in these areas.

Case Studies and Research Findings

Several studies have been conducted to evaluate the efficacy and safety of this compound in preclinical models:

Antihypertensive Studies

In a study focusing on its antihypertensive effects, researchers administered the compound to hypertensive animal models. Results indicated a significant reduction in blood pressure levels, suggesting its potential as an effective treatment option.

Anticancer Activity

Another study explored the anticancer properties of the compound against various cancer cell lines. The results demonstrated cytotoxic effects on specific cancer types, supporting further investigation into its mechanisms of action and potential therapeutic applications.

Mechanism of Action

The mechanism of action of C-(1-Methyl-1H-benzoimidazol-2-yl)-C-phenyl-methylamine involves its interaction with specific molecular targets. It can inhibit certain enzymes or interfere with cellular processes, leading to its biological effects . The exact pathways and targets may vary depending on the specific application.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Benzoimidazole Nitrogen

C-(1-Cyclopropyl-1H-benzoimidazol-2-yl)-C-phenyl-methylamine dihydrochloride (CAS 1303968-28-6)
  • Structural Difference : The methyl group at the 1-position of the benzoimidazole is replaced with a cyclopropyl group.
  • Molecular Formula : C₁₇H₁₉Cl₂N₃ (dihydrochloride salt) vs. C₁₆H₁₅N₃ (hypothetical free base of the target compound).
  • Molecular Weight : 336.26 g/mol (vs. ~245.3 g/mol for the target compound’s free base).
  • The dihydrochloride salt improves aqueous solubility, favoring pharmaceutical formulation .
6-Methoxy-1-methyl-5-[2-(5-trifluoromethyl-1H-imidazol-2-yl)-pyridin-4-yloxy]-1H-benzoimidazol-2-yl-(4-trifluoromethyl-phenyl)-amine
  • Structural Difference : Incorporates a trifluoromethyl group on the imidazole ring and a pyridin-4-yloxy substituent.
  • Molecular Formula : C₂₅H₁₈F₆N₆O₂ (estimated).
  • Key Properties: The trifluoromethyl group enhances metabolic stability via electron-withdrawing effects.

Functional Group Modifications on the Aromatic System

1-(1-Methyl-5-nitro-imidazol-2-yl)-N-(4-methylphenyl)methanimine (CAS 129661-57-0)
  • Structural Difference : Replaces the benzoimidazole core with a nitro-substituted imidazole and a methylphenyl group.
  • Molecular Formula : C₁₂H₁₂N₄O₂.
  • Molecular Weight : 244.25 g/mol.
  • Key Properties: The nitro group increases electrophilicity, rendering the compound more reactive. Potential metabolic liability due to nitro reduction pathways .

Comparison of Physicochemical Properties

Compound Name Substituent (R) Molecular Formula Molecular Weight (g/mol) Key Functional Groups Notable Properties
Target Compound 1-Methyl C₁₆H₁₅N₃ ~245.3 Benzoimidazole, phenyl-methylamine Balanced lipophilicity, moderate solubility
CAS 1303968-28-6 (Dihydrochloride salt) 1-Cyclopropyl C₁₇H₁₉Cl₂N₃ 336.26 Cyclopropyl, dihydrochloride Enhanced solubility (salt form), higher MW
Trifluoromethyl-Pyridine Derivative 5-Trifluoromethyl C₂₅H₁₈F₆N₆O₂ ~572.4 Trifluoromethyl, pyridin-4-yloxy High metabolic stability, complex binding
CAS 129661-57-0 5-Nitro, 4-methylphenyl C₁₂H₁₂N₄O₂ 244.25 Nitro, methylphenyl Reactive, potential metabolic instability

Discussion of Substituent Effects

  • Methyl vs. Cyclopropyl : The cyclopropyl group in CAS 1303968-28-6 introduces steric hindrance and lipophilicity, which may improve blood-brain barrier penetration but reduce solubility in its free base form. The dihydrochloride salt counterbalances this by enhancing aqueous solubility .
  • Trifluoromethyl Group : The electron-withdrawing nature of the trifluoromethyl group in the pyridine derivative increases resistance to oxidative metabolism, extending half-life .
  • Nitro Group: While the nitro group in CAS 129661-57-0 enhances electrophilicity, it poses a risk of genotoxicity via nitroso intermediate formation .

Biological Activity

C-(1-Methyl-1H-benzoimidazol-2-yl)-C-phenyl-methylamine is a compound belonging to the benzimidazole family, which is known for its diverse biological activities. This compound has garnered interest in medicinal chemistry due to its potential applications in treating various diseases, particularly in the fields of oncology and antimicrobial research.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • IUPAC Name : (1-methylbenzimidazol-2-yl)-phenylmethanamine
  • Molecular Formula : C₁₅H₁₅N₃
  • CAS Number : 13745-37-4

Table 1: Basic Properties

PropertyValue
Molecular Weight237.3036 g/mol
Boiling PointNot available
SolubilityVaries with solvent type

Anticancer Activity

Research indicates that this compound possesses significant anticancer properties. Studies have shown that compounds with similar structures can induce apoptosis in cancer cells through mechanisms involving reactive oxygen species (ROS) generation and DNA damage.

Case Study: Anticancer Mechanism

In a study focused on benzimidazole derivatives, it was found that certain complexes could sensitize melanoma cells to radiation by increasing intracellular ROS, leading to DNA strand breaks and activation of apoptotic pathways through p53 signaling . This suggests that this compound may exhibit similar mechanisms.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies indicate effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of microbial cell membranes, leading to cell lysis.

Table 2: Biological Activity Overview

Activity TypeTarget OrganismIC50 (µM)
AnticancerMelanoma Cells (A375)26.09
AntibacterialStaphylococcus aureus<10
AntibacterialEscherichia coli<10

Synthesis and Derivatives

The synthesis of this compound typically involves the condensation of o-phenylenediamine with formic acid derivatives, followed by further modifications. This synthetic pathway allows for the development of various derivatives that may enhance biological activity or selectivity.

Comparative Studies

Comparative studies with other benzimidazole derivatives, such as thiabendazole and albendazole, highlight the unique properties of this compound. These studies suggest that while sharing a common core structure, variations in substituents lead to significant differences in biological efficacy and application potential .

Q & A

Q. Key Variables :

  • Temperature : High temperatures (>100°C) favor benzimidazole cyclization over amide formation.
  • Leaving groups : Acyl chlorides (good leaving groups) simplify amide synthesis, while carboxylic acids require harsher conditions for cyclization .

Which spectroscopic and crystallographic methods are most effective for confirming the structure of this compound?

Q. Basic Research Focus

  • Nuclear Magnetic Resonance (NMR) : Detailed ¹H and ¹³C NMR data resolve aromatic proton environments and methyl group positions. For example, ¹H NMR peaks at δ 2.6–3.0 ppm indicate methyl groups attached to the benzimidazole nitrogen .
  • X-ray Crystallography : Single-crystal studies (e.g., CCDC 1013218) confirm bond lengths, angles, and stereochemistry. The benzimidazole ring typically shows planarity with a dihedral angle <5° relative to the phenyl group .

Validation : Cross-referencing experimental NMR shifts with computed spectra (e.g., using density functional theory) enhances accuracy .

How can computational chemistry predict the reactivity of functional groups in this compound?

Advanced Research Focus
Frontier Molecular Orbital (FMO) Analysis :

  • The highest occupied molecular orbital (HOMO) of the benzimidazole ring localizes electron density on the N-methyl group, making it susceptible to electrophilic attack.
  • The lowest unoccupied molecular orbital (LUMO) of the phenyl group highlights its nucleophilic reactivity.

Q. Applications :

  • Predict regioselectivity in substitution reactions (e.g., nitration or halogenation).
  • Guide synthetic modifications to enhance stability or bioactivity .

How can researchers address contradictions in synthetic outcomes when using different starting materials?

Advanced Research Focus
Case Study :

  • Acyl Chloride vs. Carboxylic Acid Routes : While acyl chlorides yield amides at room temperature, carboxylic acids require PPA and heat to form benzimidazoles. Contradictions arise from differing leaving group abilities (Cl⁻ vs. OH⁻) and reaction thermodynamics .

Q. Resolution Strategies :

  • Kinetic vs. Thermodynamic Control : Monitor reaction progress via in situ IR spectroscopy to identify intermediates.
  • Leaving Group Modification : Replace carboxylic acids with activated esters (e.g., N-hydroxysuccinimide esters) to mimic acyl chloride reactivity .

What methodologies are employed to assess the antimicrobial potential of this compound derivatives?

Q. Advanced Research Focus

  • MIC (Minimum Inhibitory Concentration) Assays : Test derivatives against Gram-positive (S. aureus) and Gram-negative (E. coli) strains. Derivatives with electron-withdrawing substituents (e.g., -NO₂) show enhanced activity due to increased membrane permeability .
  • Docking Studies : Molecular docking into bacterial enzyme active sites (e.g., DNA gyrase) identifies binding modes. For example, triazole-thiazole hybrids exhibit hydrogen bonding with key residues (PDB: 1KZN) .

What chromatographic techniques ensure purity, and how are they validated for this compound?

Q. Basic Research Focus

  • HPLC : Use a C18 column with a mobile phase of methanol:water (70:30) at 1.0 mL/min. Retention times (~8.2 min) and UV detection (λ = 254 nm) confirm purity. Internal standards (e.g., chlorambucil) validate reproducibility .
  • Validation Parameters :
    • Linearity : > 0.995 over 0.1–100 µg/mL.
    • Recovery : 98–102% for spiked samples.

What experimental approaches elucidate the mechanism of benzimidazole formation from precursors?

Q. Advanced Research Focus

  • Isotopic Labeling : Use ¹⁵N-labeled o-phenylenediamine to track nitrogen incorporation into the benzimidazole ring via ¹⁵N NMR.
  • Kinetic Isotope Effects (KIE) : Compare reaction rates of protio vs. deutero substrates to identify rate-determining steps (e.g., cyclization vs. dehydration) .

Mechanistic Insight : Cyclization proceeds via a concerted pathway in PPA, where protonation of the amide oxygen facilitates intramolecular attack by the amine group .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
C-(1-Methyl-1H-benzoimidazol-2-yl)-C-phenyl-methylamine
Reactant of Route 2
Reactant of Route 2
C-(1-Methyl-1H-benzoimidazol-2-yl)-C-phenyl-methylamine

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